molecular formula C13H15F2NO2 B2415903 3,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1217060-57-5

3,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

Cat. No. B2415903
CAS RN: 1217060-57-5
M. Wt: 255.265
InChI Key: YLFQACYASFFYAS-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is an organic chemical used in scientific experiments for its biological properties. It has a molecular formula of C13H15F2NO2 and an average mass of 255.260 Da .


Molecular Structure Analysis

The molecular structure of 3,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzamide consists of 13 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Radiolabeling

  • Radiolabeling for Cancer Imaging : A study described the synthesis of a compound structurally similar to 3,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, aimed at developing a potential PET imaging agent for B-Raf(V600E) in cancers. The research involved complex multi-step chemical synthesis and radiolabeling processes (Wang et al., 2013).

Chemical Synthesis Innovations

  • Rhodium(III)-Catalyzed Alkenylation : Another study focused on the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This process, including β-H elimination, provides new avenues for synthesizing difluorinated compounds (Cui et al., 2023).

Molecular Structural Analysis

  • X-Ray Diffraction and DFT Calculations : The structure of a related molecule, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was analyzed using X-ray diffraction and density functional theory (DFT). This type of structural analysis is crucial in understanding the properties and reactivity of such compounds (Demir et al., 2015).

Metabolic Studies

  • Metabolism of Antineoplastic Agents : A study on flumatinib, a compound structurally similar to 3,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, examined its metabolites in chronic myelogenous leukemia patients. The study's focus on metabolism highlights the importance of understanding how such compounds are processed in the human body (Gong et al., 2010).

Pharmaceutical Applications

  • Novel Potassium Channel Openers : Research on N-pyridyl benzamides, including a difluoro-benzamide derivative, explored their potential as potassium channel openers for treating epilepsy. Such studies signify the therapeutic potential of difluoro-benzamides in neurological disorders (Amato et al., 2011).

Hydrolysis and Metabolism Kinetics

  • Hydrolysis-Mediated Clearance : An investigation into the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including difluoro-benzamide analogs, highlighted the impact of hydrolysis-mediated clearance on drug metabolism. This research is vital for understanding drug stability and efficacy (Teffera et al., 2013).

properties

IUPAC Name

3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-10-4-3-9(7-11(10)15)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFQACYASFFYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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